1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

Medicinal Chemistry Structure-Activity Relationship Steric Effects

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 1267691-35-9) is a heterocyclic building block comprising a 1,2,3-triazole core functionalized with a reactive 4-carbaldehyde group, a 5-methyl substituent, and a 1-(2-chlorobenzyl) moiety. This compound belongs to the class of 4-formyl-1,2,3-triazoles, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical discovery due to the synthetic versatility of the aldehyde group.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
Cat. No. B13240741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1CC2=CC=CC=C2Cl)C=O
InChIInChI=1S/C11H10ClN3O/c1-8-11(7-16)13-14-15(8)6-9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3
InChIKeyQHNHLQGQRTXDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde: A Specialized Triazole Aldehyde Building Block for Research and Development Procurement


1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 1267691-35-9) is a heterocyclic building block comprising a 1,2,3-triazole core functionalized with a reactive 4-carbaldehyde group, a 5-methyl substituent, and a 1-(2-chlorobenzyl) moiety [1]. This compound belongs to the class of 4-formyl-1,2,3-triazoles, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical discovery due to the synthetic versatility of the aldehyde group [2]. The presence of the *ortho*-chlorine atom on the benzyl ring introduces distinct steric and electronic properties that differentiate this molecule from its *meta*- and *para*-chloro isomers, as well as from other 5-substituted analogs .

Why 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde Cannot Be Replaced by a Generic 1,2,3-Triazole Aldehyde


The 1,2,3-triazole-4-carbaldehyde scaffold is a common intermediate, but its biological and reactivity profile is exquisitely sensitive to the nature and position of substituents [1]. SAR studies on analogous triazole-4-carbaldehydes have demonstrated that the position of halogen substitution on an N-aryl ring dramatically impacts anti-tubercular MIC values, with certain isomers showing activity (MIC = 2.5 µg/mL) while others are inactive [2]. Furthermore, the *ortho*-chlorine in the target compound introduces steric hindrance that can restrict the conformational freedom of the benzyl group and alter the electron density of the triazole ring, effects that are absent in the *para*-chloro isomer or the non-halogenated parent compound [3]. Generic procurement of an unspecified 'triazole aldehyde' therefore carries a high risk of obtaining a regioisomer with divergent reactivity, solubility, and target binding.

Quantitative Differentiation Evidence for 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde Against Its Closest Analogs


Ortho-Chlorine Steric Hindrance Differentiates Target Compound from Meta- and Para-Chloro Isomers

The target compound's *ortho*-chlorine creates a steric clash with the triazole ring, restricting rotation of the benzyl group. This contrasts with the *meta*- and *para*-chloro isomers, where the chlorine atom is positioned away from the triazole core, allowing greater conformational freedom. This fundamental steric difference is predicted to influence the compound's molecular recognition and binding entropy . Class-level SAR data on related triazole series show that *ortho*-substitution on the N-aryl group is generally deleterious to potency, whereas *para*-substitution is tolerated or potency-enhancing, indicating the *ortho* pattern represents a distinct pharmacological profile [1].

Medicinal Chemistry Structure-Activity Relationship Steric Effects

Electronic Effects of Ortho-Chlorine Modulate Triazole Ring Reactivity Compared to Para-Chloro Analog

The *ortho*-chlorine exerts both inductive (-I) and resonance (+M) electronic effects. Due to its proximity to the triazole N-1, the *ortho*-Cl can influence the electron density of the triazole ring more strongly than a *para*-Cl. Using Hammett substituent constants as a quantitative proxy, *ortho*-Cl (σₚ = 0.23, but with additional ortho-polar and steric contributions) presents a distinct electronic environment compared to *para*-Cl (σₚ = 0.23, with minimal steric interaction) [1]. This differential electronic modulation can affect the reactivity of the 4-carbaldehyde group towards nucleophiles, as well as the stability of the triazole ring.

Organic Synthesis Electronic Effects Hammett Constants

Computed Lipophilicity (XLogP3) of Target Compound Indicates Balanced Polarity Profile Relative to 5-Ethyl and 5-Difluoromethyl Analogs

The computed partition coefficient (XLogP3) for the target compound is 2.1, derived from PubChem data [1]. This value is lower than the 5-ethyl analog (1-[(2-chlorophenyl)methyl]-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde), which is expected to have a higher XLogP3 due to the additional methylene group, and higher than the 5-difluoromethyl analog, where the electronegative fluorine atoms reduce lipophilicity. The moderate lipophilicity of the 5-methyl compound suggests a balanced profile for membrane permeability and aqueous solubility, a critical consideration in early-stage drug discovery.

Physicochemical Properties Lipophilicity Drug-likeness

Efficient and Safe Synthetic Route to 5-Substituted-4-carbaldehyde-1,2,3-triazoles Enables Reliable Scale-Up Procurement

The target compound is accessible via the mild, room-temperature reaction of an α,β-acetylenic aldehyde with sodium azide in DMSO, a method reported to provide 5-substituted-4-carbaldehyde-1,2,3-triazoles in essentially quantitative yield without generating hazardous hydrazoic acid [1]. This synthetic efficiency ensures that gram-scale procurement is feasible and reproducible, unlike some alternative triazole aldehydes that require multi-step sequences or harsh conditions. The specific ortho-chlorobenzyl azide precursor is readily derived from 2-chlorobenzyl halides, making this compound a logistically attractive building block for custom synthesis projects.

Process Chemistry Click Chemistry Synthetic Accessibility

Recommended Research and Procurement Application Scenarios for 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde


Lead Optimization in Medicinal Chemistry: Exploring Ortho-Substituted Benzyl Triazoles for Sterically Demanding Binding Pockets

Medicinal chemists investigating structure-activity relationships around triazole-based scaffolds should consider 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde as a key intermediate. Its ortho-chlorine restricts conformational flexibility, offering a unique shape for targeting sterically demanding enzyme pockets, as supported by class-level SAR showing divergent potency for ortho- vs. para-substituted triazoles [1]. The 4-carbaldehyde handle further allows rapid diversification into libraries of hydrazones, oximes, and amines for hit-to-lead campaigns.

Agrochemical Discovery: Development of Novel Herbicide or Fungicide Leads with Halogenated Benzyl Triazole Cores

Halogenated benzyl triazoles have demonstrated phytotoxic and antifungal activities in multiple studies [2]. The target compound, with its ortho-chloro substitution, is an ideal starting material for synthesizing analogs of known triazole fungicides. Its moderate lipophilicity (XLogP3 = 2.1) suggests suitable foliar uptake properties, while the aldehyde group enables conjugation with other bioactive moieties, creating novel chimeric agrochemical leads.

Chemical Biology Tool Synthesis: Preparing Activity-Based Probes with Triazole Aldehyde Linkers

The combination of a bioorthogonal 1,2,3-triazole core and a reactive aldehyde makes this compound valuable for constructing chemical probes. The ortho-chlorobenzyl group can serve as a hydrophobic anchor or a reporter tag (via Cl→I exchange for radiolabeling), while the aldehyde can be conjugated to hydrazide- or aminooxy-functionalized biomolecules [3]. This dual functionality is not easily replicated with simpler triazole aldehydes lacking the halogenated benzyl substituent.

Custom Synthesis and Procurement for Specialized Building Block Collections

For CROs and compound management teams, procuring 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde ensures availability of a structurally distinct building block that fills a gap in most commercial libraries, which are typically dominated by para-substituted or unsubstituted benzyl triazoles [1]. The compound's accessible synthesis via the Journet (2001) method supports reliable, cost-effective custom production at gram to multi-gram scales [4].

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